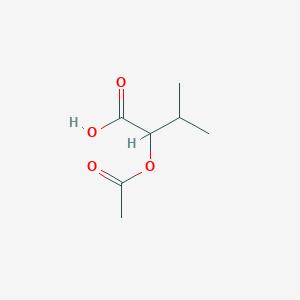

2-(acetyloxy)-3-methylButanoic acid

Description

2-(Acetyloxy)-3-methylbutanoic acid is a carboxylic acid derivative with a four-carbon butanoic acid backbone. Its structure features an acetyloxy (-OAc) ester group at the second carbon and a methyl (-CH₃) group at the third carbon (COOH-CH(OAc)-CH(CH₃)-CH₃). This compound is of interest due to its unique functionalization, which combines ester and alkyl substituents.

Properties

IUPAC Name |

2-acetyloxy-3-methylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O4/c1-4(2)6(7(9)10)11-5(3)8/h4,6H,1-3H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHYABMSJIGYKIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)O)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(acetyloxy)-3-methylButanoic acid typically involves the esterification of 3-methylbutanoic acid with acetic anhydride. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction scheme is as follows:

3-methylbutanoic acid+acetic anhydride→2-(acetyloxy)-3-methylButanoic acid+acetic acid

Industrial Production Methods: In an industrial setting, the production of 2-(acetyloxy)-3-methylButanoic acid may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions: 2-(Acetyloxy)-3-methylButanoic acid undergoes several types of chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to yield 3-methylbutanoic acid and acetic acid.

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Substitution: The acetyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acid (e.g., hydrochloric acid) under reflux conditions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products:

Hydrolysis: 3-methylbutanoic acid and acetic acid.

Oxidation: Ketones or carboxylic acids depending on the oxidizing agent used.

Substitution: Various substituted derivatives depending on the nucleophile.

Scientific Research Applications

Chemistry: 2-(Acetyloxy)-3-methylButanoic acid is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it a valuable building block in the synthesis of pharmaceuticals and fine chemicals.

Biology and Medicine: In biological research, this compound can be used to study enzyme-catalyzed ester hydrolysis and other biochemical processes. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Industry: In the industrial sector, 2-(Acetyloxy)-3-methylButanoic acid is utilized in the production of specialty chemicals and as a reagent in various chemical processes. Its role in the synthesis of polymers and other materials is also noteworthy.

Mechanism of Action

The mechanism of action of 2-(Acetyloxy)-3-methylButanoic acid involves its hydrolysis to yield 3-methylbutanoic acid and acetic acid. This hydrolysis can be catalyzed by enzymes such as esterases or by chemical catalysts. The resulting products can then participate in various metabolic pathways or chemical reactions, depending on the context of their use.

Comparison with Similar Compounds

Table 1: Key Structural Features of 2-(Acetyloxy)-3-methylbutanoic Acid and Analogues

| Compound Name | Molecular Formula | Functional Groups | Key Structural Differences |

|---|---|---|---|

| 2-(Acetyloxy)-3-methylbutanoic acid | C₇H₁₂O₅ | Carboxylic acid, acetyloxy ester | Acetyloxy at C2, methyl at C3 |

| 3-Methylbutanoic acid (Isovaleric acid) | C₅H₁₀O₂ | Carboxylic acid | Methyl at C3, no ester group |

| Levulinic acid (2-Methyl-3-oxobutanoic acid) | C₅H₈O₃ | Carboxylic acid, ketone | Ketone at C3, methyl at C2 |

| Methyl acetoacetate | C₅H₈O₃ | Ester, ketone | Ketone at C3, methyl ester at C1 |

| Ethyl 2-acetyl-3-methylbutanoate | C₉H₁₆O₃ | Ester | Ethyl ester at C1, acetyl at C2 |

| 3-Hydroxy-2-methylbutanoic acid | C₅H₁₀O₃ | Carboxylic acid, hydroxyl | Hydroxyl at C3, methyl at C2 |

Physicochemical Properties and Reactivity

- Acidity: The acetyloxy group at C2 in 2-(acetyloxy)-3-methylbutanoic acid increases electron-withdrawing effects, likely lowering its pKa compared to 3-methylbutanoic acid (pKa ~4.8 for isovaleric acid). Levulinic acid (pKa ~4.6), with a ketone group, exhibits similar acidity due to keto-enol tautomerism .

- Solubility: The acetyloxy ester enhances lipophilicity compared to hydroxylated analogues like 3-hydroxy-2-methylbutanoic acid, which can form hydrogen bonds .

- Reactivity: Unlike levulinic acid, which undergoes nucleophilic addition at the ketone, the acetyloxy group in the target compound is prone to hydrolysis, yielding acetic acid and a diol intermediate .

Key Research Findings

- Isomer Differentiation: Chromatographic techniques (GC-MS) can distinguish between 2- and 3-substituted butanoic acids, critical for analyzing biological samples ().

- Synthetic Utility : Methyl acetoacetate’s role in heterocycle synthesis (e.g., pyrazoles in ) highlights the importance of functional group positioning in directing reactions.

Biological Activity

2-(Acetyloxy)-3-methylbutanoic acid, also known as (R)-2-acetoxy-3-methylbutanoic acid, is a compound of significant interest due to its diverse biological activities. This article aims to present a comprehensive overview of its biological properties, mechanism of action, and relevant research findings.

- Chemical Formula: C7H12O4

- CAS Number: 69798-62-5

- Molecular Weight: 160.17 g/mol

- Structure: The compound features an acetoxy group attached to a 3-methylbutanoic acid backbone.

The biological activity of 2-(acetyloxy)-3-methylbutanoic acid is primarily attributed to its ability to interact with various biochemical pathways. It has been shown to exhibit:

- Anti-inflammatory Effects: The compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cellular components from damage.

- Antimicrobial Properties: Preliminary studies indicate that this compound may possess antibacterial and antifungal activities, potentially making it useful in treating infections.

Biological Activity Data

The following table summarizes key biological activities and findings related to 2-(acetyloxy)-3-methylbutanoic acid:

Case Studies

-

Anti-inflammatory Effects in Animal Models

- A study conducted on rats demonstrated that administration of 2-(acetyloxy)-3-methylbutanoic acid significantly reduced carrageenan-induced paw edema, indicating strong anti-inflammatory properties. The dosage used was 100 mg/kg, which effectively lowered inflammation markers in serum samples.

-

Antioxidant Activity Assessment

- In vitro assays showed that the compound reduced reactive oxygen species (ROS) levels in cultured human cells exposed to oxidative stress. This suggests potential applications in neuroprotection and chronic disease management.

-

Antimicrobial Efficacy

- Research exploring the antimicrobial properties revealed that 2-(acetyloxy)-3-methylbutanoic acid inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL, highlighting its potential as a natural antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of 2-(acetyloxy)-3-methylbutanoic acid has not been extensively studied; however, preliminary data suggest:

- Absorption: Rapidly absorbed when administered orally.

- Metabolism: Likely undergoes hepatic metabolism given the presence of the acetoxy group.

- Excretion: Primarily excreted via urine, with metabolites detectable post-administration.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.